

A Comparative Guide to the ^1H NMR Spectrum of Propionyl Bromide

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Compound of Interest

Compound Name: Propionyl bromide

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For researchers and professionals in the fields of organic synthesis and drug development, a thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for accurate structural elucidation. This guide provides a detailed analysis of the ^1H NMR spectrum of **propionyl bromide**, comparing it with related acyl compounds to highlight the influence of the acyl substituent on proton chemical shifts.

Comparison of ^1H NMR Data

The ^1H NMR spectrum of **propionyl bromide** is characterized by two distinct signals corresponding to the methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the propionyl group. To understand the electronic effect of the bromine atom, it is instructive to compare its spectrum with those of similar compounds like propionyl chloride and propionic anhydride. The table below summarizes the key ^1H NMR spectral data for these compounds, all recorded in deuterated chloroform (CDCl_3).

Compound	Functional Group	Methylene ($-\text{CH}_2-$) Chemical Shift (δ , ppm)	Methyl ($-\text{CH}_3-$) Chemical Shift (δ , ppm)
Propionyl Bromide	Acyl Bromide	3.03	1.22[1]
Propionyl Chloride	Acyl Chloride	2.93[1]	1.24[1]
Propionic Anhydride	Acid Anhydride	2.49	1.16

The data clearly indicates that the electronegativity of the substituent on the carbonyl group significantly influences the chemical shift of the adjacent methylene protons. The downfield shift of the -CH₂- protons in **propionyl bromide** (3.03 ppm) compared to propionyl chloride (2.93 ppm) and propionic anhydride (2.49 ppm) can be attributed to the deshielding effect of the bromine atom.

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum of a reactive acyl halide like **propionyl bromide**.

1. Sample Preparation:

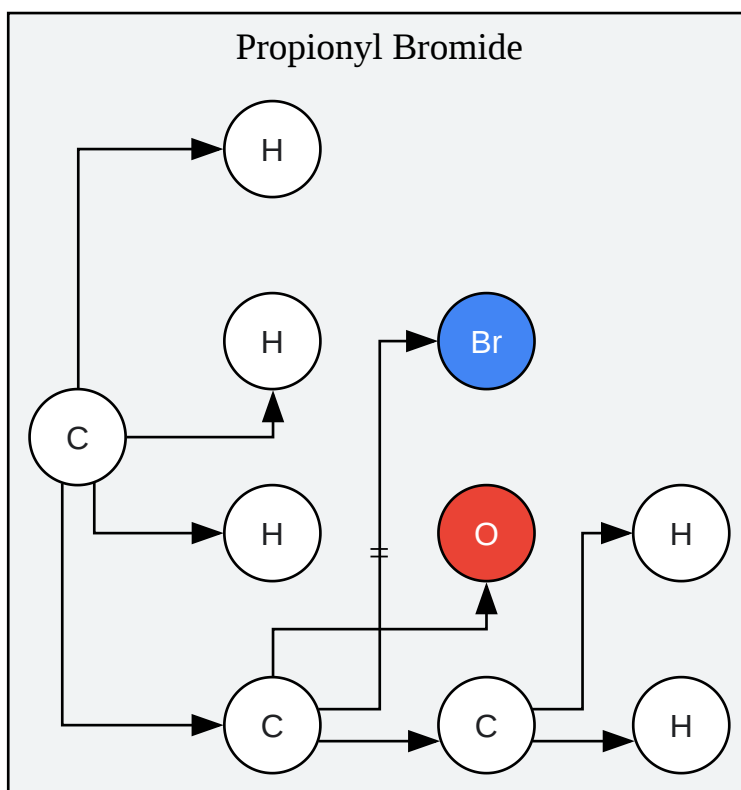
- Due to the reactivity and moisture sensitivity of acyl halides, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
- In a nitrogen-filled glove box or glove bag, add approximately 0.5 mL of deuterated chloroform (CDCl₃), previously dried over molecular sieves, to a clean and dry NMR tube.
- Using a microsyringe, carefully add 1-2 drops of **propionyl bromide** to the NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition:

- The ¹H NMR spectrum is acquired on a standard NMR spectrometer, for example, at a frequency of 300 MHz.
- A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
- The spectrum is typically referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or to an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

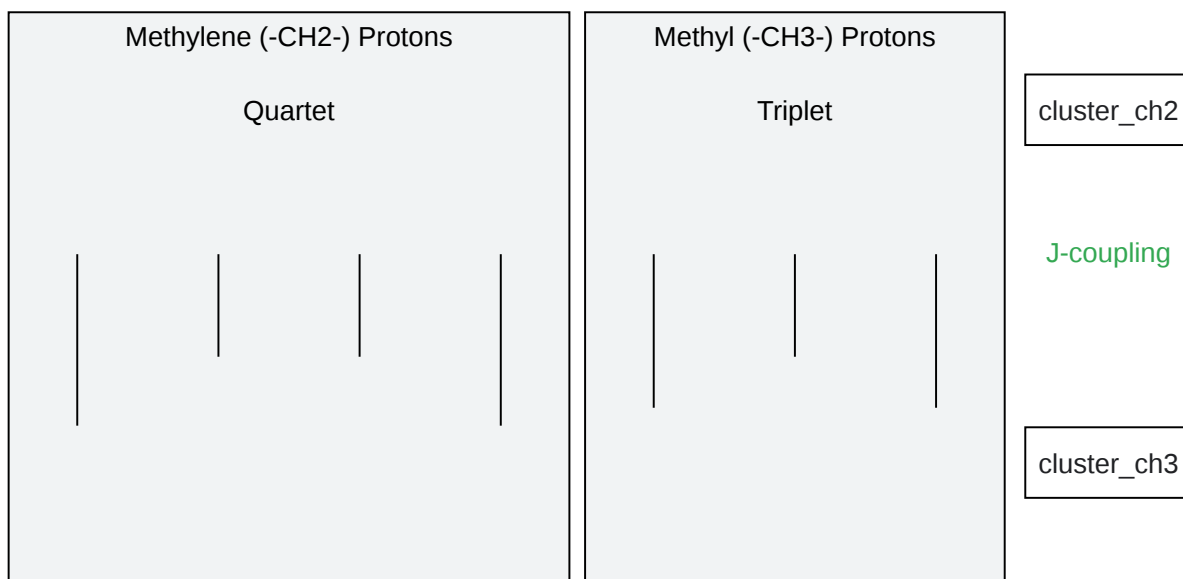
Visualizing Molecular Structure and Spin-Spin Coupling

To further aid in the interpretation of the ^1H NMR spectrum, the following diagrams, generated using the DOT language, illustrate the molecular structure and the spin-spin coupling pattern of **propionyl bromide**.



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Caption: Molecular structure of **propionyl bromide**.



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Caption: Spin-spin splitting pattern in **propionyl bromide**.

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References

- 1. Propionyl chloride(79-03-8) ¹H NMR spectrum [chemicalbook.com]
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